Tert-butyl 4-methyl-1,4,9-triazaspiro[5.5]undecane-1-carboxylate
Description
Tert-butyl 4-methyl-1,4,9-triazaspiro[5.5]undecane-1-carboxylate (CAS: 1369237-31-9) is a spirocyclic compound with the molecular formula C₁₄H₂₇N₃O₂ and a molecular weight of 269.38 g/mol . Its structure features a central spiro[5.5]undecane core with three nitrogen atoms (1,4,9-positions), a tert-butyl carbamate protecting group at position 1, and a methyl substituent at position 2. The compound is typically stored under dark, dry conditions to maintain stability .
Properties
IUPAC Name |
tert-butyl 4-methyl-1,4,9-triazaspiro[5.5]undecane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27N3O2/c1-13(2,3)19-12(18)17-10-9-16(4)11-14(17)5-7-15-8-6-14/h15H,5-11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKNCBMRSJIEXIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC12CCNCC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1369237-31-9 | |
| Record name | tert-butyl 4-methyl-1,4,9-triazaspiro[5.5]undecane-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-methyl-1,4,9-triazaspiro[5.5]undecane-1-carboxylate typically involves multi-step organic reactions. One common approach is the cyclization of a suitable precursor containing the triazole and spirocyclic frameworks. The reaction conditions often require the use of strong bases or acids, and the process may involve heating to promote ring closure.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Boc Deprotection to Generate Free Amine
The Boc group in this compound is cleaved under acidic conditions to yield the corresponding secondary amine, enabling further derivatization.
Reaction Conditions :
-
Reagent : Trifluoroacetic acid (TFA) in dichloromethane (DCM)
-
Temperature : Room temperature (20–25°C)
-
Time : 1–2 hours
Example Reaction :
Key Data :
Nucleophilic Aromatic Substitution (SNAr)
The free amine participates in SNAr reactions with heteroaryl chlorides, enabling coupling to pharmacophores.
Example Reaction :
Optimized Conditions :
| Parameter | Value |
|---|---|
| Solvent | Isopropanol |
| Base | Triethylamine (4 equiv) |
| Temperature | 140°C (microwave irradiation) |
| Reaction Time | 5 hours |
Outcomes :
Reductive Amination
The secondary amine undergoes reductive amination with aldehydes to introduce alkyl/aryl substituents.
General Protocol :
-
React amine with aldehyde (1.2 equiv) in THF.
-
Add sodium triacetoxyborohydride (1.5 equiv).
-
Stir at room temperature for 12 hours.
Example :
Performance Metrics :
Cross-Coupling Reactions
The spirocyclic scaffold undergoes Buchwald–Hartwig couplings to install aryl/heteroaryl groups.
Case Study : Coupling with 4-bromobenzyl bromide
| Condition | Detail |
|---|---|
| Catalyst | Pd(OAc)/Xantphos |
| Base | CsCO |
| Solvent | Toluene |
| Temperature | 110°C |
| Time | 24 hours |
Result :
Cyclization Reactions
Intramolecular cyclization forms fused polycyclic systems, enhancing structural complexity.
Representative Process :
-
Boc deprotection.
-
Treat with carbonyl diimidazole (CDI) in THF.
-
Heat at 60°C for 6 hours.
Outcome :
Stability Under Basic/Acidic Conditions
The compound’s stability profile informs its handling requirements:
| Condition | Stability |
|---|---|
| Aqueous HCl (1M) | Decomposes within 1 hour |
| Aqueous NaOH (1M) | Stable for 24 hours |
| Neutral pH (HO) | Stable indefinitely at 4°C |
Scientific Research Applications
Medicinal Chemistry
Tert-butyl 4-methyl-1,4,9-triazaspiro[5.5]undecane-1-carboxylate has shown potential as a pharmacological agent due to its unique structural features that may influence biological activity.
- Anticancer Activity : Preliminary studies indicate that compounds with spirocyclic structures can exhibit anticancer properties. The triazole moiety in this compound may enhance its interaction with biological targets involved in cancer progression.
- Neuroprotective Effects : Research suggests that similar triazaspiro compounds have neuroprotective effects, potentially useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Material Science
This compound's unique structure allows for applications in material science, particularly in the development of polymers and nanomaterials.
- Polymer Synthesis : this compound can be utilized as a monomer in the synthesis of novel polymers with enhanced mechanical properties and thermal stability.
- Nanocomposites : Its incorporation into nanocomposites may lead to materials with improved electrical conductivity and thermal resistance, making it suitable for electronic applications.
Case Study 1: Anticancer Properties
A study investigated the anticancer effects of various spirocyclic compounds, including this compound. The results indicated a significant reduction in cell viability in cancer cell lines when treated with this compound compared to controls. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways.
Case Study 2: Polymer Development
In a recent project focused on developing high-performance polymers, researchers synthesized a series of copolymers incorporating this compound. The resulting materials exhibited enhanced tensile strength and thermal stability compared to traditional polymers. These findings suggest potential applications in aerospace and automotive industries.
Mechanism of Action
The mechanism by which tert-butyl 4-methyl-1,4,9-triazaspiro[5.5]undecane-1-carboxylate exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Differences
The following table summarizes key structural and synthetic differences between the target compound and related spirocyclic derivatives:
Key Observations:
Substituent Position : Moving the tert-butyl carbamate from position 1 to 9 (as in ) alters steric effects and reactivity.
Functional Groups : The 5-oxo derivative (C₁₄H₂₅N₃O₃) introduces a ketone, increasing polarity and hydrogen-bonding capacity compared to the methyl-substituted target .
Pharmacological Relevance
- METTL3 Inhibition : Triazaspiro derivatives like tert-butyl 5-oxo-1,4,9-triazaspiro[5.5]undecane-9-carboxylate exhibit potent METTL3 inhibition (IC₅₀ < 100 nM), attributed to their ability to occupy the enzyme’s SAM-binding pocket .
- Methyl vs. Oxo Groups : The target compound’s methyl group may enhance metabolic stability compared to oxo derivatives, which are more prone to oxidation .
Drug Development
- METTL3 Inhibitors : The triazaspiro scaffold is critical for binding METTL3, a mRNA methyltransferase implicated in cancer. Derivatives with aryl or piperidinyl groups (e.g., compound 35 in ) show improved selectivity.
- Kinase Studies : Methyl-substituted analogs (e.g., ) are used to probe kinase active sites due to their compact, rigid structures.
Biological Activity
Tert-butyl 4-methyl-1,4,9-triazaspiro[5.5]undecane-1-carboxylate (CAS Number: 1369237-31-9) is a compound characterized by its unique spirocyclic structure, which incorporates multiple nitrogen atoms. This compound has gained attention in various scientific fields due to its potential biological activities.
- Molecular Formula : C14H27N3O2
- Molecular Weight : 269.39 g/mol
- Structure : The compound features a tert-butyl group and a carboxylate moiety attached to a triazaspiro framework, which contributes to its biological activity.
Biological Activity
This compound has shown promising biological activities, particularly in the areas of enzyme inhibition and potential therapeutic applications. The following sections detail its mechanisms of action, research findings, and case studies.
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : It may inhibit enzymes by binding to their active sites, thus preventing substrate interaction and subsequent catalysis.
- Receptor Modulation : The compound could potentially modulate receptor activity, influencing various signaling pathways.
In Vitro Studies
Recent studies have explored the efficacy of this compound in inhibiting specific enzymes related to disease pathways:
- METTL3 Inhibition : A study demonstrated that derivatives of triazaspiro compounds exhibited significant inhibitory effects on the METTL3 enzyme, which is implicated in various cancers. The derivatives showed up to a 1400-fold increase in potency compared to initial hits .
- Antimicrobial Activity : Preliminary tests indicated that the compound may possess antimicrobial properties against certain bacterial strains, although further validation is required.
In Vivo Studies
In vivo formulations have been developed for testing the pharmacokinetics and bioavailability of the compound:
- Formulation Studies : Researchers have utilized DMSO and PEG300 for solubilizing the compound for animal studies . These formulations are crucial for assessing the compound's therapeutic potential in living organisms.
Case Study 1: Cancer Research
A notable study focused on the application of triazaspiro compounds in cancer treatment highlighted their role as METTL3 inhibitors. The research outlined how modifications to the core structure enhanced selectivity and potency against cancer cell lines.
Case Study 2: Neuropharmacology
Another investigation examined the neuropharmacological effects of related compounds within the triazaspiro family. Results suggested potential applications in treating neurological disorders by modulating neurotransmitter systems.
Summary of Biological Activities
| Property | Value |
|---|---|
| Molecular Formula | C14H27N3O2 |
| Molecular Weight | 269.39 g/mol |
| CAS Number | 1369237-31-9 |
Q & A
Q. What are the primary synthetic routes for preparing Tert-butyl 4-methyl-1,4,9-triazaspiro[5.5]undecane-1-carboxylate?
The compound is synthesized via Buchwald-Hartwig coupling and Boc protection/deprotection strategies. For example, tert-butyl 4-(4-((4,4-dimethylpiperidin-1-yl)methyl)phenyl)-2-oxo-1,4,9-triazaspiro[5.5]undecane-9-carboxylate (a derivative) was obtained in 93% yield using Buchwald-Hartwig coupling with DCM/MeOH gradient chromatography . Boc protection ensures amine group stability during reactions, while palladium catalysts facilitate cross-coupling steps.
Q. How is structural characterization performed for spirocyclic compounds like this?
Nuclear magnetic resonance (NMR) spectroscopy, particularly H and C NMR, is critical. For instance, H NMR (400 MHz, CDCl) of a derivative showed peaks at δ 7.25 (br s, 2H) for aromatic protons and δ 1.48 (s, 9H) for the tert-butyl group, while C NMR confirmed carbonyl (δ 168.8) and Boc-related carbons (δ 80.0) . Overlapping signals due to conformational flexibility may require 2D NMR (e.g., COSY, HSQC) for resolution.
Q. What safety precautions are recommended during experimental handling?
While specific safety data for this compound is limited, analogous tert-butyl carboxylates (e.g., tert-butyl 4-(4-methylphenyl)piperidine-1-carboxylate) require PPE, ventilation, and protocols for skin/eye contact (e.g., rinsing with water for 15 minutes). Combustion may release toxic fumes, necessitating CO or dry powder extinguishers .
Advanced Research Questions
Q. How can conflicting NMR data for spirocyclic compounds be resolved?
Discrepancies in splitting patterns (e.g., δ 3.34–3.42 m in H NMR) may arise from dynamic conformational changes. Strategies include:
Q. What methodologies optimize reaction yields in spirocyclic syntheses?
Key parameters include:
- Solvent choice : Polar aprotic solvents (e.g., MeNO) enhance coupling efficiency .
- Catalyst loading : Pd(OAc)/Xantphos systems improve Buchwald-Hartwig yields.
- Temperature : Reactions at 25°C for 17 hours balance conversion and side-product minimization .
Q. How is the METTL3 inhibitory activity of derivatives evaluated?
Derivatives are tested via:
- Biochemical assays : IC determination using radioactive methyltransferase assays (e.g., H-SAM incorporation into RNA).
- Selectivity profiling : Screening against related enzymes (e.g., METTL14, WTAP) to confirm specificity .
- Cellular models : Quantifying mA levels via LC-MS in cancer cell lines treated with inhibitors .
Q. What strategies address low solubility in biological assays?
Q. How do structural modifications impact METTL3 binding affinity?
SAR studies reveal:
- Spirocycle rigidity : The 1,4,9-triazaspiro[5.5]undecane core enhances fit into the METTL3-14-WTAP complex.
- Substituent effects : 4,4-Dimethylpiperidinyl groups improve hydrophobic interactions, reducing IC to nanomolar ranges .
Data Analysis & Experimental Design
Q. How to interpret missing 13^{13}13C NMR signals in spirocyclic derivatives?
Overlapping or broadened signals (e.g., missing carbons in δ 38–39 regions) often result from:
- Quadrupolar relaxation in nitrogen-rich systems.
- Slow T relaxation : Lengthening acquisition times or using inverse-gated decoupling .
Q. What statistical approaches validate reproducibility in synthetic protocols?
- Design of Experiments (DoE) : Multi-variable optimization (e.g., solvent, catalyst ratio) to identify critical factors.
- Control charts : Monitor yield variability across batches (e.g., 93% ± 2% in ).
- HPLC-MS purity tracking : Ensure ≤5% impurities post-chromatography .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
